molecular formula C8H7F4NO B3030953 2-Fluoro-3-(trifluoromethoxy)benzylamine CAS No. 1159512-65-8

2-Fluoro-3-(trifluoromethoxy)benzylamine

Cat. No.: B3030953
CAS No.: 1159512-65-8
M. Wt: 209.14
InChI Key: LHGYLAHYSCRENL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-3-(trifluoromethoxy)benzylamine is a useful research compound. Its molecular formula is C8H7F4NO and its molecular weight is 209.14. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Environmental Chemistry and Green Chemistry

Research highlights the significant role of fluoroalkylation in pharmaceuticals, agrochemicals, and functional materials due to its unique effects on the properties of molecules. The development of environment-friendly fluoroalkylation methods, especially in aqueous media, emphasizes the move towards green chemistry. Notable advances include water being used as a solvent or reactant in various fluoroalkylation reactions, indicating a shift towards more sustainable and less harmful chemical processes (Song et al., 2018).

Environmental Health and Safety

A study on perfluoroalkylated substances, including ADONA, in plasma samples from German blood donors reveals the environmental and health impacts of such substances. The study suggests the need for reduced exposure to these substances, highlighting the importance of understanding and managing the presence of fluorinated compounds in the environment and their potential health impacts (Fromme et al., 2017).

Medical Imaging and Diagnostics

2-Fluoro-3-(trifluoromethoxy)benzylamine derivatives, such as fluorine-18 labeled compounds, are utilized in medical imaging, particularly in positron emission tomography (PET). Studies show the use of these compounds in imaging cellular proliferation, assisting in the diagnosis and staging of various cancers, including colorectal cancer, lymphoma, and gastric cancer. This demonstrates the compound's vital role in advancing diagnostic imaging and improving the detection and treatment of cancer (Francis et al., 2003, Moog et al., 1997, Kameyama et al., 2009).

Safety and Hazards

This compound is classified as dangerous . It can cause severe skin burns and eye damage . Safety precautions include not breathing its dust/fume/gas/mist/vapors/spray, not getting it in eyes or on skin or clothing, and not ingesting it . If swallowed, immediate medical assistance should be sought .

Properties

IUPAC Name

[2-fluoro-3-(trifluoromethoxy)phenyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F4NO/c9-7-5(4-13)2-1-3-6(7)14-8(10,11)12/h1-3H,4,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHGYLAHYSCRENL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)OC(F)(F)F)F)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101241248
Record name 2-Fluoro-3-(trifluoromethoxy)benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101241248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159512-65-8
Record name 2-Fluoro-3-(trifluoromethoxy)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159512-65-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-3-(trifluoromethoxy)benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101241248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-3-(trifluoromethoxy)benzylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Fluoro-3-(trifluoromethoxy)benzylamine
Reactant of Route 2
Reactant of Route 2
2-Fluoro-3-(trifluoromethoxy)benzylamine
Reactant of Route 3
Reactant of Route 3
2-Fluoro-3-(trifluoromethoxy)benzylamine
Reactant of Route 4
Reactant of Route 4
2-Fluoro-3-(trifluoromethoxy)benzylamine
Reactant of Route 5
Reactant of Route 5
2-Fluoro-3-(trifluoromethoxy)benzylamine
Reactant of Route 6
Reactant of Route 6
2-Fluoro-3-(trifluoromethoxy)benzylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.